4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one
Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both a dioxolane ring and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The dihydropyridinone moiety can then be introduced through various synthetic routes, including cyclization reactions and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that use inexpensive starting materials and reagents. For example, a practical route to related compounds involves NaOH-mediated aldol condensation followed by further transformations . The overall process is designed to be cost-effective and efficient, with minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane and dihydropyridinone derivatives, such as:
- 2-Methyl-1,3-dioxolane
- 1,3-Dioxane derivatives
Uniqueness
What sets 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one apart from similar compounds is its unique combination of the dioxolane and dihydropyridinone moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(12-4-5-13-9)7-2-3-10-8(11)6-7/h2-3,6H,4-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJIJJSQHBNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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